REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([O:12][C:13]([F:16])([F:15])[F:14])[C:7]([F:11])=[CH:8][C:9]=1[F:10])([O-])=O.[H][H]>O1CCCC1.[Ni]>[NH2:1][C:4]1[CH:5]=[C:6]([O:12][C:13]([F:15])([F:16])[F:14])[C:7]([F:11])=[CH:8][C:9]=1[F:10]
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=CC1F)F)OC(F)(F)F
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
the mixture is filtered
|
Type
|
DISTILLATION
|
Details
|
the filtrate is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=CC1F)F)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |